4-({4-[(4-Methoxypyridin-2-Yl)amino]piperidin-1-Yl}carbonyl)benzonitrile
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Overview
Description
AR-C133057XX is a small molecule drug initially developed by AstraZeneca R&D Charnwood. It is known for its role as an inhibitor of inducible nitric oxide synthase (NOS2), an enzyme that produces nitric oxide, a molecule involved in various physiological and pathological processes . The compound has a molecular weight of 336.16 and a chemical structure that includes a methoxypyridinyl group, a piperidinyl group, and a benzonitrile group .
Scientific Research Applications
AR-C133057XX has several scientific research applications, including:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AR-C133057XX involves several key steps:
Formation of the Methoxypyridinyl Group:
Formation of the Piperidinyl Group: This step involves the synthesis of a piperidine ring, which is then functionalized with an amino group.
Formation of the Benzonitrile Group:
Coupling Reactions: The final step involves coupling the methoxypyridinyl group, the piperidinyl group, and the benzonitrile group to form the final compound.
Industrial Production Methods
The industrial production of AR-C133057XX follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput synthesis techniques, automated reaction monitoring, and purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
AR-C133057XX undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of AR-C133057XX include:
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Such as halogens and alkylating agents.
Major Products Formed
The major products formed from the reactions of AR-C133057XX include various oxidized, reduced, and substituted derivatives, which can be further studied for their potential biological activities .
Mechanism of Action
AR-C133057XX exerts its effects by inhibiting the activity of inducible nitric oxide synthase (NOS2). This enzyme is responsible for the production of nitric oxide, a molecule that plays a key role in various physiological and pathological processes. By inhibiting NOS2, AR-C133057XX reduces the production of nitric oxide, thereby modulating its effects on inflammation, immune response, and neurotransmission . The compound interacts with the enzyme’s active site, preventing the conversion of L-arginine to nitric oxide .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to AR-C133057XX include:
AR-C102222: Another NOS2 inhibitor with a similar mechanism of action.
2-Aminopyridines: A class of compounds that also inhibit nitric oxide synthase.
Uniqueness
AR-C133057XX is unique due to its specific chemical structure, which includes a methoxypyridinyl group, a piperidinyl group, and a benzonitrile group. This structure allows for specific interactions with the active site of NOS2, leading to high selectivity and potency as an inhibitor .
Properties
Molecular Formula |
C19H20N4O2 |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
4-[4-[(4-methoxypyridin-2-yl)amino]piperidine-1-carbonyl]benzonitrile |
InChI |
InChI=1S/C19H20N4O2/c1-25-17-6-9-21-18(12-17)22-16-7-10-23(11-8-16)19(24)15-4-2-14(13-20)3-5-15/h2-6,9,12,16H,7-8,10-11H2,1H3,(H,21,22) |
InChI Key |
SZUVGMCKKLJAFX-UHFFFAOYSA-N |
SMILES |
COC1=CC(=NC=C1)NC2CCN(CC2)C(=O)C3=CC=C(C=C3)C#N |
Canonical SMILES |
COC1=CC(=NC=C1)NC2CCN(CC2)C(=O)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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